molecular formula C10H13BrS B8471925 2-Bromo-4-(isopropylthio)-1-methylbenzene

2-Bromo-4-(isopropylthio)-1-methylbenzene

Cat. No.: B8471925
M. Wt: 245.18 g/mol
InChI Key: QMCVZTIBVKIQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(isopropylthio)-1-methylbenzene is a useful research compound. Its molecular formula is C10H13BrS and its molecular weight is 245.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

2-bromo-1-methyl-4-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C10H13BrS/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3

InChI Key

QMCVZTIBVKIQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of NaH (40 mg) in anhydrous DMF (5 mL) was treated with a solution of 3-bromo-4-methylbenzenethiol (200 mg) in anhydrous DMF (3 ml). The reaction mixture was stirred for 30 minutes at RT, then 2-iodo propane (0.14 ml) was added to the reaction mixture and the reaction mixture was heated to 55° C. for 3 hours. The reaction mixture was quenched with ice and extracted with diethylether. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash chromatography (Silica gel), eluting with hexane, to give the title compounds.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three

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